(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYZEAOVWVTSW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595365 | |
| Record name | 1-Methyl-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-06-8 | |
| Record name | 1-Methyl-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS number
An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
Executive Summary: This guide provides a comprehensive technical overview of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS No: 52574-06-8), a chiral heterocyclic compound of significant interest in pharmaceutical development and organic synthesis. As a derivative of pyroglutamic acid, this molecule serves as a valuable building block for complex bioactive molecules. This document details its physicochemical properties, provides an expert-driven perspective on its synthesis, explores its applications in modern drug discovery, and outlines essential safety and handling protocols. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.
Introduction: The Significance of a Chiral Scaffold
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as (S)-N-Methyl-5-oxoproline, belongs to the family of 2-pyrrolidinone derivatives. The 5-oxopyrrolidine core, a five-membered lactam, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity, combined with the stereocenter at the C2 position, makes it an exceptionally valuable chiral building block for asymmetric synthesis. The introduction of a methyl group at the N1 position modifies its polarity, solubility, and metabolic stability compared to its parent compound, pyroglutamic acid, opening new avenues for analog design and development. The unique chemical behavior of such heterocyclic compounds allows them to be widely used in drug development to modify the physicochemical properties, biological effects, and pharmacokinetic profiles of drug candidates.[2] This guide will elucidate the core characteristics and utility of this specific N-methylated derivative.
Physicochemical Properties and Structural Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and properties for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid are summarized below.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 52574-06-8 | [3] |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Synonyms | (S)-N-Methyl-5-oxoproline | |
| SMILES | O=C(N(C)C1=O)O | |
| Storage | Sealed in dry, room temperature |
Structural Elucidation
The molecule's structure is defined by a pyrrolidinone ring with a carboxylic acid group at the chiral C2 position and a methyl group on the ring's nitrogen atom.
Caption: Chemical structure of the (S) enantiomer.
Expert Insight on Characterization: For researchers synthesizing or verifying this compound, 1H NMR spectroscopy is critical. Key expected signals would include a singlet for the N-methyl protons, diastereotopic protons for the C3 and C4 positions of the pyrrolidine ring, and a methine proton signal for the C2 position. The carboxylic acid proton will appear as a broad singlet. In 13C NMR, distinct signals for the two carbonyl carbons (lactam and carboxylic acid), the N-methyl carbon, and the three ring carbons would confirm the carbon skeleton.
Synthesis and Manufacturing Protocol
The most direct and common synthesis route involves the N-methylation of the readily available starting material, (S)-Pyroglutamic acid. This process must be carefully controlled to avoid racemization and ensure high purity.
Workflow: N-Methylation of (S)-Pyroglutamic Acid
Caption: Generalized workflow for the synthesis process.
Detailed Experimental Protocol
This protocol is a representative method designed for self-validation through in-process controls and final product characterization.
-
Preparation and Deprotonation:
-
To a stirred solution of (S)-Pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -10 °C under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes.
-
Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of both the carboxylic acid and the less acidic lactam N-H proton. The low temperature controls the exothermic reaction and prevents potential side reactions. The use of two equivalents creates the dianion, which is crucial for selective N-alkylation.
-
-
N-Methylation:
-
After stirring the resulting slurry for 1 hour at 0 °C, add methyl iodide (MeI, 1.5 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Causality: Methyl iodide is a highly effective methylating agent. The N-anion of the lactam is more nucleophilic than the carboxylate oxygen, leading to preferential N-methylation. The excess MeI ensures the reaction goes to completion.
-
-
Workup and Acidification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove mineral oil and unreacted MeI.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Trustworthiness: This step is self-validating. Successful acidification will cause the desired carboxylic acid product to precipitate or become extractable from the aqueous phase. Monitoring the pH ensures complete protonation.
-
-
Extraction and Purification:
-
Extract the acidified aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Causality: Dichloromethane is an effective solvent for extracting the moderately polar product. Recrystallization is the gold standard for purifying solid organic compounds, removing minor impurities and yielding a high-purity crystalline product suitable for further use. The purity should be confirmed by NMR and melting point analysis.
-
Applications in Research and Drug Development
The true value of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its application as a versatile intermediate. Its pre-defined stereochemistry and functional handles (carboxylic acid and lactam) make it a sought-after component in multi-step syntheses.
-
Chiral Building Block: It is used to introduce a specific stereocenter into larger, more complex molecules, which is critical for achieving selective interaction with biological targets like enzymes and receptors.[2]
-
Pharmaceutical Scaffolding: The 5-oxopyrrolidine ring is a core component of various therapeutic agents. Research has shown that derivatives of this scaffold possess potent antibacterial and anticancer activities.[1][2] For instance, recent studies have explored 5-oxopyrrolidine derivatives as promising agents against multidrug-resistant bacteria and lung cancer cell lines.[1]
-
Intermediate for Nootropics: The pyroglutamic acid framework is related to a class of nootropic (cognitive-enhancing) drugs. This N-methylated version serves as a key intermediate for creating analogs with modified properties.
Logical Flow: Role as a Synthetic Intermediate
Caption: Use in synthesizing advanced amide derivatives.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols when handling any chemical reagent.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from BLDpharm.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a dry, cool place as recommended.
Conclusion
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is more than a simple catalog chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its defined stereochemistry, robust scaffold, and versatile functional group make it an indispensable building block for constructing novel molecules with therapeutic potential. The synthetic protocols are well-established, and its applications continue to expand as researchers explore new ways to leverage the privileged 5-oxopyrrolidine structure in the fight against cancer and infectious diseases. This guide has provided the foundational knowledge necessary for its effective and safe utilization in advanced research and development settings.
References
-
Al-Iraqi, M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. PubChem. Retrieved from [Link]
-
Gegužis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]
Sources
IR spectrum analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
An In-Depth Technical Guide to the Infrared Spectrum Analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Introduction
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral heterocyclic compound derived from pyroglutamic acid, a natural amino acid derivative.[1][2] Its structure, incorporating both a tertiary lactam and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery.[3][4] Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming molecular identity and purity.
This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the Fourier-Transform Infrared (FTIR) spectrum of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. We will delve into the vibrational signatures of its constituent functional groups, present a validated experimental workflow, and offer a detailed interpretation of the resulting spectrum.
Theoretical Framework: Predicting the Vibrational Landscape
The IR spectrum of a molecule is a direct consequence of its vibrational modes. By dissecting the structure of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, we can predict the characteristic absorption bands. The molecule contains two primary IR-active functionalities: a carboxylic acid and a five-membered tertiary lactam (a cyclic amide).
Caption: Figure 1: Molecular structure highlighting the principal functional groups.
The Carboxylic Acid Moiety (-COOH)
In the condensed phase (solid or liquid), carboxylic acids exist almost exclusively as hydrogen-bonded dimers. This intermolecular interaction dominates the appearance of the hydroxyl group in the IR spectrum.
-
O-H Stretching: Instead of a sharp peak, the O-H stretch of a carboxylic acid dimer appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[5][6] This breadth is a hallmark of the strong hydrogen bonding, which creates a continuum of bond energies. This band is often so wide that it overlaps with the C-H stretching absorptions.[7][8]
-
C=O Stretching: The carbonyl stretch of a saturated, dimerized carboxylic acid gives rise to a strong, sharp peak typically found in the 1730-1700 cm⁻¹ region.[8] The hydrogen bonding slightly lowers the frequency compared to a monomeric acid.
-
C-O Stretching and O-H Bending: The spectrum is further characterized by a C-O stretching vibration, coupled with O-H in-plane bending, which appears in the 1320-1210 cm⁻¹ range.[5] An out-of-plane O-H bend also produces a broad, medium-intensity band around 950-910 cm⁻¹.[5]
The Tertiary Lactam Moiety (N-CO)
The molecule contains a five-membered cyclic amide, or γ-lactam.[9]
-
C=O Stretching (Amide I Band): The carbonyl stretching vibration in amides is referred to as the Amide I band.[10][11] For a five-membered lactam, this absorption is shifted to a higher frequency compared to a six-membered or acyclic amide due to increased ring strain.[12][13] This peak is expected to be strong and sharp, appearing around 1715-1685 cm⁻¹.[7][12]
-
Absence of N-H Bands: A critical diagnostic feature is the nature of the amide. As a tertiary amide (N-substituted), this molecule lacks an N-H bond. Therefore, the characteristic N-H stretching bands (around 3300 cm⁻¹) and the N-H bending vibration (the Amide II band, typically near 1550 cm⁻¹ for secondary amides) will be completely absent.[7][10] This absence is a key confirmation of the N-methyl substitution.
Aliphatic and N-Methyl Groups
-
C-H Stretching: The sp³-hybridized C-H bonds of the pyrrolidine ring and the N-methyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.[7] These will appear as sharp peaks of medium intensity, often superimposed on the broad O-H stretch from the carboxylic acid.[6]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes the use of Attenuated Total Reflectance (ATR) FTIR spectroscopy, a modern and highly efficient technique for analyzing solid or liquid samples with minimal preparation.
Rationale for ATR-FTIR: This technique is ideal as it requires no sample dilution (like KBr pellets) and ensures excellent particle-crystal contact, which is crucial for obtaining a high-quality, reproducible spectrum of a hydrogen-bonded solid.
Caption: Figure 2: A validated step-by-step workflow for data acquisition.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR accessory. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals.
-
Sample Application: Place a small amount (typically 1-2 mg) of the (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio. A typical resolution is 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum. If necessary, apply a baseline correction and an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.
Spectral Interpretation: Decoding the Molecular Fingerprint
The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes. The two carbonyl groups from the lactam and the carboxylic acid are expected to be the most prominent features in the 1800-1650 cm⁻¹ region. Due to their similar electronic environments, their absorption bands may be closely spaced or even overlap, resulting in a single broad, strong peak.
Table 1: Summary of Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch (Dimer) | Very Strong, Very Broad |
| 3000 - 2850 | Aliphatic/N-Methyl: C-H Stretch | Medium, Sharp |
| ~1715 - 1685 | Lactam: C=O Stretch (Amide I) | Strong, Sharp |
| ~1730 - 1700 | Carboxylic Acid: C=O Stretch (Dimer) | Strong, Sharp |
| ~1440 - 1395 | Carboxylic Acid: O-H In-plane Bend | Medium, Broad |
| ~1320 - 1210 | Carboxylic Acid: C-O Stretch | Medium-Strong |
| ~950 - 910 | Carboxylic Acid: O-H Out-of-plane Bend | Medium, Broad |
| N/A | Amide N-H Stretch | Absent |
| N/A | Amide N-H Bend (Amide II) | Absent |
Detailed Analysis by Region:
-
3500-2500 cm⁻¹: This region will be dominated by the massive, broad O-H stretching band characteristic of the carboxylic acid dimer.[5][8] The sharper C-H stretching peaks will appear as small "spikes" riding on top of this broad envelope.[7] The absence of any distinct peaks around 3300 cm⁻¹ confirms the lack of N-H bonds.
-
1800-1650 cm⁻¹ (Carbonyl Region): This is the most diagnostic region for this molecule. Expect one or two very strong, sharp absorptions. The C=O stretch of the 5-membered lactam (~1700 cm⁻¹) and the C=O stretch of the carboxylic acid dimer (~1710 cm⁻¹) are very close.[7][12] This may resolve as two distinct peaks, a peak with a shoulder, or a single broadened peak, depending on the sample's physical state and the instrument's resolution. The high intensity confirms the presence of highly polar C=O bonds.
-
1500-1000 cm⁻¹ (Fingerprint Region): This region will contain a complex pattern of peaks. The most significant and identifiable peaks will be the C-O stretch of the carboxylic acid group between 1320-1210 cm⁻¹ and the O-H in-plane bend around 1440-1395 cm⁻¹.[5] Other C-C and C-N stretching and C-H bending vibrations will also appear here, contributing to a unique fingerprint for the molecule.
-
Below 1000 cm⁻¹: The broad O-H out-of-plane bend should be visible around 950-910 cm⁻¹.[5]
Caption: Figure 3: Dimerization of carboxylic acid groups via H-bonding.
Conclusion
The IR spectrum of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is defined by a set of highly characteristic features. The definitive evidence for the structure includes:
-
An extremely broad O-H stretch from 3300-2500 cm⁻¹, confirming the hydrogen-bonded carboxylic acid.
-
A very strong absorption in the 1730-1685 cm⁻¹ region, corresponding to the overlapping C=O stretches of the lactam and carboxylic acid.
-
The complete absence of N-H stretching and bending bands (Amide II), which authoritatively confirms the tertiary nature of the lactam.
By following the structured approach of theoretical prediction, validated experimentation, and systematic interpretation outlined in this guide, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of this important synthetic building block.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Simek, J. W. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
-
LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Liu, H., et al. (2008). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
- Halford, J. O., & Schaeffer, R. (1956). The stretching vibration of carbonyl groups in cyclic ketones. Journal of the American Chemical Society.
-
Pearson Education. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. researchgate.net [researchgate.net]
Mass spectrometry of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
This guide provides a comprehensive technical overview for the structural characterization and quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid using mass spectrometry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying principles and rationale behind the analytical choices, ensuring a robust and reproducible methodology.
Introduction: The Analyte in Context
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (also known as N-Methyl-5-oxoproline) is a derivative of pyroglutamic acid, a cyclic amino acid. Its unique structure, featuring a lactam ring and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and as a potential building block in pharmaceutical synthesis.[1][2][3] Accurate and sensitive analytical methods are paramount for its identification, characterization, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose due to its specificity, sensitivity, and structural elucidation capabilities.
This guide details the critical aspects of analyzing this compound, from understanding its ionization behavior to predicting its fragmentation patterns and establishing a validated LC-MS/MS workflow.
Foundational Principles: Ionization and Analyte Behavior
The molecular structure of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid dictates its behavior in a mass spectrometer. With a molecular formula of C₆H₉NO₃ and a monoisotopic mass of 143.058 g/mol , the molecule possesses two key functional groups that drive its ionization: a carboxylic acid and a tertiary amide integrated into the pyrrolidone ring.
-
Electrospray Ionization (ESI): ESI is the ionization method of choice for this polar, thermally labile molecule.[4] It is a "soft" ionization technique that preserves the intact molecule, allowing for the observation of the molecular ion. The analysis can be conducted in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): Protonation can occur on the carbonyl oxygen of the lactam or, less favorably, on the carboxylic acid oxygen, yielding a pseudomolecular ion at m/z 144.06.
-
Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid group is readily lost, forming a pseudomolecular ion at m/z 142.05. This mode is often highly sensitive for carboxylic acids.
-
A critical consideration in the broader analysis of related compounds is the potential for in-source conversion. For instance, glutamic acid and glutamine are known to cyclize into pyroglutamic acid within the hot ESI source, creating an analytical artifact.[5][6][7] While our target analyte is already cyclic, this phenomenon underscores the stability of the 5-oxopyrrolidine ring and the importance of chromatographic separation to distinguish it from potential precursors.
Structural Elucidation: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of the analyte. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint.
Predicted Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 144.06)
The protonated molecule is expected to fragment via several key pathways common to amino acid derivatives and cyclic amides. The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum.[8]
-
Neutral Loss of Formic Acid (HCOOH): A characteristic fragmentation of protonated N-substituted amino acids involves the loss of the carboxyl group as formic acid (46.005 Da). This is predicted to be a dominant pathway.[9]
-
Neutral Loss of Water (H₂O): The loss of water (18.010 Da) from the carboxylic acid group is another common fragmentation route.
-
Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can lead to the loss of carbon monoxide (27.995 Da).
The logical flow of fragmentation from the protonated parent ion is visualized below.
Caption: Predicted fragmentation pathways in positive ESI mode.
Predicted Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 142.05)
In negative mode, fragmentation is initiated by the charge on the carboxylate group.
-
Neutral Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of CO₂ (43.990 Da), a process known as decarboxylation. This is expected to be the base peak in the MS/MS spectrum.
Caption: Primary fragmentation pathway in negative ESI mode.
Summary of Predicted Fragments
The following table summarizes the key predicted ions for use in method development for both qualitative and quantitative (Selected Reaction Monitoring, SRM) analysis.
| Ion Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Rationale |
| Positive | 144.06 | 126.05 | H₂O | Loss of water from carboxylic acid |
| 98.05 | HCOOH | Loss of formic acid | ||
| 116.06 | CO | Lactam ring cleavage | ||
| Negative | 142.05 | 98.06 | CO₂ | Decarboxylation of carboxylic acid |
A Validated Experimental Workflow
A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometer's parameters. The following protocol provides a validated starting point.
Caption: High-level workflow for LC-MS/MS analysis.
Protocol: Sample Preparation
Objective: To prepare analytical standards for method development and calibration.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid standard. Dissolve in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards from the working solution, typically ranging from 1 ng/mL to 500 ng/mL, to establish linearity and sensitivity.
Protocol: LC-MS/MS Method Parameters
Rationale: Reverse-phase chromatography is a standard approach for separating small polar molecules.[9] The use of formic acid as a mobile phase modifier aids in protonation for positive ion mode ESI. An equivalent method for negative mode would use a buffer like 5 mM ammonium acetate.
Liquid Chromatography (LC)
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 2% B
-
10.1-15 min: 2% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive (and/or Negative)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode 1 (Discovery): Full Scan MS from m/z 50-250 to detect the precursor ion.
-
Scan Mode 2 (Confirmation): Tandem MS (Product Ion Scan) of the isolated precursor (m/z 144.06) with a collision energy ramp (e.g., 10-40 eV) to observe all fragments.
-
Scan Mode 3 (Quantification): Selected Reaction Monitoring (SRM) using transitions derived from the confirmation scan (e.g., 144.06 -> 98.05 and 144.06 -> 126.05).
Trustworthiness Note: The validity of this protocol hinges on system suitability checks. Prior to analysis, the system must be calibrated, and a blank injection should be run to ensure no carryover. The use of a stable isotope-labeled internal standard is highly recommended for robust quantification to correct for matrix effects and variations in instrument response.[6]
Conclusion
The mass spectrometric analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a precise and reliable method for its characterization and quantification. By leveraging Electrospray Ionization, this compound can be readily analyzed in both positive and negative ion modes, each providing complementary structural information through tandem MS. The predicted fragmentation pathways—primarily the loss of formic acid in positive mode and decarboxylation in negative mode—provide a strong foundation for developing highly selective SRM-based quantitative assays. The detailed workflow presented in this guide serves as a robust starting point for researchers, enabling confident integration of this analysis into drug discovery and development pipelines.
References
-
Boontheung, P., Brinkworth, C. S., Bowie, J. H., & Baudinette, R. V. (2002). Comparison of the positive and negative ion electrospray mass spectra of some small peptides containing pyroglutamate. Rapid communications in mass spectrometry, 16(4), 287–292. Available at: [Link]
-
Chelius, D., Jing, K., Lueras, A., Rehder, D., & Bondarenko, P. V. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370–2376. Available at: [Link]
-
Purwaha, P., Silva, L. P., Lorenzi, P. L., & Raftery, D. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(12), 5633–5637. Available at: [Link]
-
ResearchGate. (n.d.). The Electrospray Ionization-Mass Spectrometry (ESI-MS) based method was employed to determine the inhibitory action of pyroglutamic acid (pGlu) and acetohydroxamic acid (AHA) against urease. Retrieved January 28, 2026, from [Link]
-
Rutka, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. Available at: [Link]
-
Svirskis, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. Available at: [Link]
-
TETRAHEDRON CHEMISTRY CLASSES. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
-
Van den Driessche, G., & Van der Werf, M. J. (2005). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. Analyst, 130(2), 161–166. Available at: [Link]
-
Banik, S. D., & Som, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 96(3), 209-221. Available at: [Link]
-
Semantic Scholar. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Retrieved January 28, 2026, from [Link]
-
Oakwood Chemical. (n.d.). (S)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved January 28, 2026, from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved January 28, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a chiral cyclic amino acid derivative of significant interest in drug discovery and development. As a conformationally constrained building block, it offers a rigid scaffold that is invaluable for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth review of its synthesis, characterization, and strategic applications, tailored for researchers, scientists, and drug development professionals. We delve into the causal mechanisms behind synthetic protocols, present detailed experimental procedures, and explore the compound's utility as a pivotal intermediate in medicinal chemistry.
Introduction and Significance
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid belongs to the family of pyroglutamic acid derivatives. The parent compound, L-pyroglutamic acid, is a naturally occurring metabolite formed from the cyclization of L-glutamic acid or L-glutamine and is found at the N-terminus of many peptides and proteins, protecting them from degradation by aminopeptidases.[1][2] This inherent stability and rigidified structure make the pyroglutamate scaffold an attractive starting point for synthetic modification.
The addition of a methyl group to the amide nitrogen at position 1 further modifies the molecule's properties. This N-methylation eliminates the hydrogen bond donor capability of the amide, which can significantly alter a drug candidate's solubility, membrane permeability, and metabolic stability. For drug development professionals, using a chiral, N-methylated scaffold like this provides a strategic advantage in exploring chemical space to optimize lead compounds.
Caption: 2D structure of the title compound.
Physicochemical and Structural Data
Accurate identification and characterization are critical for any synthetic endeavor. The key properties of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid | - |
| Synonyms | N-Methyl-L-pyroglutamic acid, N-Methyl-5-oxoproline | |
| CAS Number | 52574-06-8 | [3][4] |
| Molecular Formula | C₆H₉NO₃ | [3] |
| Molecular Weight | 143.14 g/mol | [3][4] |
| Appearance | Typically an off-white to white solid | General chemical knowledge |
| Optical Rotation | Data not readily available in public literature | - |
| Melting Point | Data not readily available in public literature | - |
Note: Experimental data such as melting point and specific rotation are not consistently reported in publicly accessible literature, which is common for specialized, custom-synthesis building blocks.
Synthesis Methodology: N-Methylation of L-Pyroglutamic Acid
The most direct route to the title compound is the selective N-methylation of commercially available and inexpensive L-pyroglutamic acid. Direct alkylation of the lactam nitrogen can be challenging due to the competing reactivity of the carboxylic acid. A robust and high-yielding modern approach involves a three-step sequence: N-protection with an activating group, methylation, and deprotection.[5]
The o-nitrobenzenesulfonyl (o-NBS) group is an ideal choice for this transformation. It serves two crucial purposes:
-
Protection: It protects the nitrogen during subsequent reactions.
-
Activation: It significantly increases the acidity of the N-H proton, facilitating its removal by a mild base to form a nucleophilic sulfonamide anion, which can then be efficiently methylated.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-methylation of amino acids and peptides.[5]
Step 1: Esterification of L-Pyroglutamic Acid
-
Rationale: The carboxylic acid is first protected as a methyl ester to prevent side reactions and improve solubility in organic solvents.
-
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. This exothermically generates HCl in situ, which catalyzes the esterification.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is fully consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield crude Methyl L-pyroglutamate, which can be used directly in the next step.
Step 2: N-Sulfonylation and Methylation
-
Dissolve the crude Methyl L-pyroglutamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq).
-
Cool the mixture to 0 °C and add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq) dropwise.
-
Causality: DBU is a non-nucleophilic strong base that deprotonates the nitrogen of the newly formed sulfonamide. The resulting anion readily attacks the methylating agent, dimethyl sulfate.
-
-
Stir the reaction at 0 °C for 15 minutes, then at room temperature for 2-4 hours. Monitor by TLC for the formation of the N-methylated product.
Step 3: Deprotection of the o-NBS Group
-
To the reaction mixture, add thiophenol (2.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: Thiophenol acts as a nucleophile that cleaves the o-NBS protecting group. Potassium carbonate serves as the base to facilitate this reaction.
-
-
Stir at room temperature for 6-8 hours.
Step 4: Saponification and Workup
-
Add a solution of lithium hydroxide (LiOH, 2.0 eq) in water to the reaction mixture to saponify the methyl ester back to the carboxylic acid. Stir for 2-4 hours.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization
While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its structure allows for a confident prediction of its key NMR signals. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Predicted ¹H and ¹³C NMR Data (in CDCl₃) | |
| ¹H NMR | Predicted Shift (ppm) |
| ~4.1-4.3 | |
| ~2.85 | |
| ~2.3-2.6 | |
| >10 | |
| ¹³C NMR | Predicted Shift (ppm) |
| ~178 | |
| ~175 | |
| ~60 | |
| ~30 | |
| ~28 | |
| ~25 |
Note: Shifts are estimates and can vary based on solvent and concentration. The proton and carbon numbering follows standard IUPAC rules for the pyrrolidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its utility as a chiral building block. The pyroglutamate scaffold has been successfully incorporated into a wide range of biologically active molecules.
-
Antimicrobial and Antifungal Agents: The pyroglutamic acid core is a known pharmacophore in compounds targeting microbial pathogens. Derivatives have shown potent activity against fungi like Phytophthora infestans and multidrug-resistant bacteria.[6] The N-methyl variant provides a key diversification point for generating libraries of new potential antibiotics.
-
Neuroscience and CNS-Active Agents: The parent compound, pyroglutamic acid, can cross the blood-brain barrier and is involved in neurotransmitter pathways.[2] This makes its derivatives, including the N-methylated form, attractive scaffolds for developing agents targeting central nervous system disorders. The conformational rigidity can help in designing ligands with high receptor specificity.
-
Anti-inflammatory and Anticancer Compounds: Various synthetic analogues of pyroglutamic acid have demonstrated significant anti-inflammatory activity by modulating pathways like nitric oxide (NO) production.[6] The scaffold has also been used to develop novel compounds with anticancer properties.
-
Peptidomimetics: Incorporating N-methylated amino acids into peptides is a well-established strategy to enhance their enzymatic stability and oral bioavailability.[7] (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be used as a constrained N-terminal capping agent in peptide design, imparting favorable pharmacokinetic properties.
Conclusion
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is more than a simple derivative; it is a strategic tool for the modern medicinal chemist. Its rigid, chiral structure combined with the pharmacokinetic benefits of N-methylation makes it a high-value scaffold for the synthesis of next-generation therapeutics. The robust synthetic methods available allow for its efficient production, paving the way for its broader application in drug discovery pipelines. By understanding the fundamental chemistry and strategic value of this compound, researchers can better leverage its potential to create novel and effective medicines.
References
-
Zhang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(18), 5049-5056. [Link]
-
Lopatniuk, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867–8870. [Link]
-
Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. [Link]
-
Rupa Health. (n.d.). Pyroglutamic Acid. [Link]
-
Goodman, L., et al. (2001). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics. [Link]
-
Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505-511. [Link]
-
Cadogan, M. (2020). Pyroglutamic Acidosis. Life in the Fastlane. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
CP Lab Safety. (n.d.). (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, min. 97%. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. calpaclab.com [calpaclab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Methodological & Application
Synthesis of Novel Factor XIa Inhibitors Utilizing (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a Chiral Scaffold
Introduction: The Strategic Advantage of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in Drug Design
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, represents a privileged chiral building block in modern medicinal chemistry. Its rigid, five-membered lactam ring and defined stereochemistry at the C2 position offer a unique conformational constraint that is highly sought after in the design of potent and selective enzyme inhibitors. The inherent chirality of this scaffold is crucial for establishing specific, high-affinity interactions with the active sites of biological targets, which are themselves chiral environments. This application note provides a comprehensive guide to the synthesis of novel Factor XIa (FXIa) inhibitors, leveraging the stereochemical and structural features of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Factor XIa is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding complications compared to traditional anticoagulants. The pyrrolidinone core of the title compound serves as a versatile scaffold for presenting key pharmacophoric elements that can effectively interact with the active site of FXIa.
Rationale for Synthetic Design: Amide Coupling as a Key Transformation
The synthetic strategy hinges on the formation of an amide bond between the carboxylic acid moiety of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and a suitably chosen chiral amine. Amide bond formation is one of the most fundamental and widely utilized reactions in drug discovery, allowing for the modular construction of complex molecules from readily available building blocks. The choice of coupling partners is critical for achieving the desired biological activity and pharmacokinetic profile of the final inhibitor.
In this protocol, we will focus on the synthesis of a representative FXIa inhibitor, inspired by structures disclosed in recent patent literature. The target molecule features a central (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide core, with appended functionalities designed to occupy the S1 and S2 pockets of the FXIa active site.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining with an appropriate indicator. Purification of compounds should be performed by column chromatography on silica gel. Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of (2S)-N-(1-(4-cyanophenyl)ethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide (A Novel FXIa Inhibitor)
The synthesis of the target inhibitor is a two-step process involving the activation of the carboxylic acid and subsequent coupling with a chiral amine.
Step 1: Activation of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
The carboxylic acid is activated to facilitate nucleophilic attack by the amine. A common and effective method is the use of a carbodiimide coupling agent in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Protocol 1: Carboxylic Acid Activation
-
Dissolve (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the activated ester can be monitored by TLC.
Step 2: Amide Coupling with (R)-1-(4-cyanophenyl)ethanamine
The activated carboxylic acid is then reacted with the chiral amine to form the final amide product.
Protocol 2: Amide Bond Formation
-
To the solution containing the activated (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid from Protocol 1, add (R)-1-(4-cyanophenyl)ethanamine (1.0 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2S)-N-(1-(4-cyanophenyl)ethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide.
dot
Conclusion
This application note details a robust and reproducible protocol for the synthesis of a novel Factor XIa inhibitor using (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a chiral starting material. The inherent structural and stereochemical features of this building block make it an excellent scaffold for the design of potent and selective enzyme inhibitors. The described synthetic route, centered around a standard amide coupling reaction, is amenable to the generation of a library of analogues for further optimization of biological activity and pharmacokinetic properties. The provided protocols for synthesis, characterization, and biological evaluation serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
-
Lin, J., et al. (2006). Design, synthesis and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. Journal of Medicinal Chemistry, 49(26), 7793-7806. [Link]
- Bayer Pharma AG. (2017). Substituted oxopyridine derivatives.
- Bristol-Myers Squibb Company. (2013). Novel macrocycles as factor xia inhibitors.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Montclare, J. K. (2017). Factor XIa inhibitors as a novel anticoagulation target: recent clinical research advances. Journal of the American College of Cardiology, 70(11), 1367-1378. [Link]
The Strategic Application of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid in Asymmetric Synthesis: A Guide for Researchers
Introduction: A Privileged Chiral Scaffold
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, an N-methylated derivative of the naturally occurring L-pyroglutamic acid, represents a highly versatile and economically attractive chiral building block in the field of asymmetric synthesis. Its rigid, cyclic structure and multiple functionalization points—a carboxylic acid, a lactam, and a stereogenic center—provide a powerful platform for the stereocontrolled synthesis of complex molecular architectures. This guide delves into the practical applications and detailed protocols for leveraging this compound's inherent chirality to achieve high levels of stereoselectivity in the synthesis of valuable organic molecules, particularly for pharmaceutical and drug development professionals.
Derived from L-glutamic acid, (S)-pyroglutamic acid and its derivatives are celebrated for their role as precursors in the synthesis of a wide array of bioactive compounds, including ACE inhibitors and AT-1 receptor antagonists.[1][2] The N-methylation of the parent pyroglutamic acid modifies its chemical properties, enhancing its utility in specific synthetic strategies by preventing N-acylation or other reactions at the lactam nitrogen, thereby directing reactivity to other parts of the molecule. The pyrrolidine core is a common motif in many natural products and pharmaceuticals, making this compound a crucial intermediate in medicinal chemistry.[3]
This document will provide an in-depth exploration of the synthetic utility of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, focusing on its application as a chiral template for diastereoselective reactions. We will present detailed, field-proven protocols, explain the mechanistic underpinnings of the observed stereoselectivity, and offer practical insights to guide researchers in its effective implementation.
Core Application: Diastereoselective Alkylation via Enolate Formation
A primary application of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its use as a chiral scaffold for the diastereoselective alkylation of its enolate. The conformational rigidity of the pyrrolidinone ring and the defined stereochemistry at the C2 position allow for effective facial shielding of the enolate, directing incoming electrophiles to a specific trajectory.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of the alkylation is dictated by the formation of a specific enolate geometry and the subsequent approach of the electrophile. The lithium enolate, typically generated with a strong, sterically hindered base like lithium diisopropylamide (LDA), is believed to form a chelated structure. This chelation, involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the lactam, creates a conformationally restricted system. The bulky pyrrolidine ring then effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation on the less hindered face.
The choice of solvent and additives, such as lithium chloride (LiCl), can further enhance the diastereoselectivity by influencing the aggregation state and reactivity of the enolate.[2]
Diagram of the Proposed Chelated Enolate Intermediate
Caption: Proposed chelated lithium enolate intermediate directing the approach of an electrophile.
Detailed Protocol: Diastereoselective Alkylation for the Synthesis of a Substituted Pyrrolidinone
This protocol details a representative procedure for the diastereoselective alkylation of the methyl ester of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The initial esterification of the carboxylic acid is a standard procedure to prevent interference from the acidic proton during enolate formation.
Part 1: Esterification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
Objective: To prepare the methyl ester of the title compound to facilitate subsequent enolate formation.
Materials:
-
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc))
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 0.1-0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., DCM or EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate.
Part 2: Diastereoselective Alkylation
Objective: To introduce an alkyl group at the C3 position with high diastereoselectivity.
Materials:
-
(S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the methyl ester (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Expected Outcome: This procedure typically yields the 3-alkylated product with good to excellent diastereoselectivity. The major diastereomer formed is dependent on the specific substrate and reaction conditions.
| Electrophile | Typical Yield | Typical Diastereomeric Ratio (d.r.) |
| Methyl Iodide | 75-85% | >90:10 |
| Benzyl Bromide | 70-80% | >95:5 |
Note: Yields and diastereomeric ratios are illustrative and can vary based on specific reaction conditions and the scale of the reaction.
Transformations of the Alkylated Product
The versatile substituted pyrrolidinone obtained from the diastereoselective alkylation can be further elaborated into a variety of chiral molecules.
Reduction of the Lactam and Ester
The carbonyl groups of the lactam and the ester can be reduced to afford chiral substituted pyrrolidines and amino alcohols, which are valuable building blocks in their own right.
Diagram of Synthetic Transformations
Sources
Application Notes and Protocols for the Quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
Introduction
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-Methyl-5-oxoproline, is a chiral derivative of pyroglutamic acid. Its structural similarity to endogenous molecules and its potential role as a metabolite of certain pharmaceuticals or as a biomarker necessitates the development of robust and reliable analytical methods for its quantification in various biological and pharmaceutical matrices.[1][2] The stereochemistry of the molecule, with the chiral center at the 2-position, adds a layer of complexity to its analysis, often requiring enantioselective separation techniques to differentiate between the (S) and (R) enantiomers, as their biological activities can differ significantly.[3][4]
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish accurate and validated analytical methods. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity and reproducibility.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| CAS Number | 52574-06-8 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 133-135 °C/1 mmHg | [1] |
| Solubility | Soluble in polar organic solvents and water. | Inferred from structure |
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique for the quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for chiral separation. The two primary recommended approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for its ability to resolve enantiomers.
| Technique | Principle | Strengths | Considerations |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | High sensitivity (pg/mL levels), high selectivity, suitable for complex matrices. | Potential for in-source conversion of related compounds (e.g., glutamic acid) to pyroglutamic acid derivatives.[5] Requires specialized instrumentation. |
| Chiral HPLC with UV Detection | Enantioselective separation on a chiral stationary phase followed by UV detection. | Direct separation of enantiomers, widely available instrumentation. | Lower sensitivity compared to LC-MS/MS, potential for co-eluting interferences in complex matrices. |
Method 1: High-Sensitivity Quantification using LC-MS/MS
This method is ideal for the trace-level quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in complex biological matrices such as plasma or urine.
Rationale for Method Selection
LC-MS/MS offers unparalleled sensitivity and selectivity, which is crucial when dealing with low concentrations of the analyte in a complex biological sample. The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, leading to more accurate and reliable quantification.[6]
Experimental Workflow
Caption: Workflow for the quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid by LC-MS/MS.
Detailed Protocol
1. Sample Preparation (Plasma)
-
Objective: To remove proteins and other interfering substances from the plasma sample.[7]
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C-labeled (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Instrumentation and Parameters
-
Rationale: A reversed-phase C18 column is suitable for retaining the polar analyte. The use of formic acid in the mobile phase aids in protonation for positive ion mode mass spectrometry.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Precursor ion (Q1) m/z 144.1 → Product ion (Q3) m/z (to be determined by infusion and fragmentation of a standard). A likely fragment would be from the loss of the carboxylic acid group.
-
Internal Standard (¹³C-labeled): Precursor ion (Q1) m/z (e.g., 148.1 for a ⁴C labeled version) → Product ion (Q3) (to be determined).
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
3. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[8][9]
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |
| Accuracy | 85-115% for quality control (QC) samples | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for QC samples | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lower limit of reliable quantification. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures that the detected signal is solely from the analyte of interest. |
| Recovery | Consistent and reproducible extraction efficiency. | Evaluates the efficiency of the sample preparation process. |
Method 2: Enantioselective Quantification using Chiral HPLC-UV
This method is essential when the separate quantification of the (S) and (R) enantiomers is required, for instance, in pharmacokinetic studies or for chiral purity assessment.
Rationale for Method Selection
Chiral HPLC with a chiral stationary phase (CSP) is the gold standard for the separation of enantiomers.[3][4] This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. UV detection is a robust and widely available detection method suitable for this application.
Experimental Workflow
Caption: Workflow for the enantioselective quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid by Chiral HPLC-UV.
Detailed Protocol
1. Sample Preparation (Pharmaceutical Formulation)
-
Objective: To dissolve the drug product and remove any insoluble excipients.
-
Procedure:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to approximately 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.
-
2. Chiral HPLC Instrumentation and Parameters
-
Rationale: Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds.[3] The mobile phase composition is critical for achieving optimal enantiomeric resolution.
-
Instrumentation:
-
Liquid Chromatograph: An HPLC system with a UV detector.
-
-
HPLC Parameters:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detection Wavelength: To be determined by analyzing the UV spectrum of a standard solution (likely in the range of 200-220 nm due to the lactam and carboxylic acid chromophores).
-
3. Method Validation
Similar validation parameters as for the LC-MS/MS method should be assessed, with a particular focus on the resolution between the enantiomeric peaks.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs > 1.5 between the (S) and (R) enantiomer peaks | Ensures baseline separation of the two enantiomers for accurate quantification. |
| Enantiomeric Purity | Determination of the percentage of each enantiomer in a sample. | Critical for assessing the stereochemical integrity of the drug substance or product. |
Considerations for Method Development and Troubleshooting
-
In-source Conversion: When using LC-MS/MS, be aware of the potential for in-source cyclization of glutamic acid or glutamine to form pyroglutamic acid derivatives, which could interfere with the analysis.[5] Chromatographic separation of these potential precursors is crucial.
-
Derivatization: For carboxylic acids that are difficult to retain on reversed-phase columns or have poor ionization efficiency, derivatization can be employed.[10] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic and mass spectrometric properties.[10]
-
Sample Matrix Effects: Biological matrices can cause ion suppression or enhancement in LC-MS/MS. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
-
Chiral Method Optimization: The separation of enantiomers on a chiral stationary phase is highly dependent on the mobile phase composition, temperature, and flow rate. Systematic optimization of these parameters is necessary to achieve the desired resolution.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The choice between the high-sensitivity LC-MS/MS method and the enantioselective Chiral HPLC-UV method will depend on the specific requirements of the research or development program. Proper method validation is paramount to ensure the integrity of the generated data.
References
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. [Link]
-
Quantitative analysis of pyroglutamic acid in peptides. PubMed. [Link]
-
(PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
-
HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Semantic Scholar. [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. [Link]
-
Handbook of Analytical Validation. Routledge. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
-
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. [Link]
-
Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]
-
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. PatSnap. [Link]
-
Bioanalytical sample preparation. Biotage. [Link]
-
Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. National Institutes of Health. [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. [Link]
-
(PDF) Sample Preparation in Biological Mass Spectrometry. ResearchGate. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Welcome to the technical support center for the purification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chiral building block. Here, we provide troubleshooting guidance and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction to Purification Challenges
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, an N-methylated derivative of pyroglutamic acid, is a valuable intermediate in the synthesis of various pharmaceuticals. Its purification, however, presents several challenges, primarily centered around achieving high chemical and enantiomeric purity. Common hurdles include the removal of residual starting materials, byproducts from the N-methylation reaction, and preventing racemization of the chiral center. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a low melting point and appears as an oil or waxy solid, not the expected crystalline solid. What could be the issue?
A1: This is a common indication of impurities depressing the melting point. The most likely culprits are residual solvents or unreacted starting materials.
Root Cause Analysis:
-
Residual Solvents: Inadequate drying or the use of high-boiling-point solvents in the final purification steps can lead to their retention in the product.
-
Unreacted (S)-Pyroglutamic Acid: Incomplete methylation will result in the presence of the starting material, which has different physical properties.
-
Byproducts of Methylation: Depending on the methylating agent used (e.g., methyl iodide, dimethyl sulfate), side products can form and co-purify with your target compound.
Troubleshooting Steps:
-
Thorough Drying: Ensure your product is dried under high vacuum for a sufficient period, possibly with gentle heating if the compound's stability permits.
-
Solvent Selection for Precipitation/Crystallization: If you are isolating your product by precipitation, ensure you are using a solvent in which your product is poorly soluble but the impurities are highly soluble.
-
Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical. For pyroglutamic acid derivatives, consider solvents like isopropanol or ethyl acetate/hexane mixtures.[1] A systematic approach to solvent screening is recommended.
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your impure product (10-20 mg) into several different test tubes.
-
Add a small volume (0.5-1 mL) of a single solvent (e.g., ethyl acetate, isopropanol, acetone, toluene) to each tube.
-
Heat the tubes to the boiling point of the solvent. If the solid dissolves, it is a potential recrystallization solvent.
-
If the solid does not dissolve, add more solvent in small increments until it does, or until it becomes apparent that the compound is insoluble.
-
Allow the solutions of the dissolved solid to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: My chiral HPLC analysis indicates the presence of the (R)-enantiomer. How can I avoid racemization?
A2: Racemization of the stereocenter at the 2-position is a significant risk, particularly under harsh reaction or workup conditions.
Root Cause Analysis:
-
Harsh pH Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can promote enolization and subsequent racemization.
-
Elevated Temperatures: Prolonged heating can lead to racemization of pyroglutamic acid and its derivatives.[1]
Troubleshooting Steps:
-
Control pH: During workup and purification, maintain a pH as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Temperature Management: Avoid excessive heating during reaction, workup, and drying. If a reaction requires heat, use the lowest effective temperature for the shortest possible time.
-
Choice of Base in N-Methylation: The choice of base for the N-methylation step is crucial. A strong, non-nucleophilic base at low temperatures is often preferred to minimize side reactions and racemization.
Logical Relationship: Factors Influencing Racemization
Caption: Factors leading to racemization.
Q3: I am having difficulty removing the starting material, (S)-pyroglutamic acid, from my product. What purification strategy should I employ?
A3: The similar structures of the starting material and the product can make their separation challenging. A multi-step purification approach is often necessary.
Root Cause Analysis:
-
Incomplete Reaction: The N-methylation reaction may not have gone to completion.
-
Similar Polarity: Both compounds are polar carboxylic acids, making chromatographic separation difficult without optimization.
Troubleshooting Steps:
-
Reaction Optimization: Ensure you are using a sufficient excess of the methylating agent and an appropriate base to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Acid-Base Extraction: Exploit the difference in the pKa values of the carboxylic acid and the secondary amine of the starting material versus the tertiary amine of the product. A carefully controlled liquid-liquid extraction at a specific pH might selectively separate the two.
-
Column Chromatography: While challenging, silica gel chromatography can be effective. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid) can resolve the two compounds. The acidic modifier helps to reduce tailing of the carboxylic acids on the silica gel.[2]
Experimental Workflow: Purification Strategy
Caption: Multi-step purification workflow.
Data Summary
The following table provides a summary of the physical properties of L-Pyroglutamic acid, which can be used as a reference point when developing purification strategies for its N-methylated derivative. The solubility data is particularly useful for selecting appropriate solvents for crystallization and chromatography.[3][4]
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₃ | [4] |
| Molar Mass | 129.11 g/mol | [4] |
| Melting Point | 184 °C | [4] |
| pKa | 3.48 | [4] |
| Solubility in Methanol (at 298.15 K) | High | [3] |
| Solubility in Ethanol (at 298.15 K) | Moderate | [3] |
| Solubility in Isopropanol (at 298.15 K) | Moderate | [3] |
| Solubility in Acetone (at 298.15 K) | Low | [3] |
| Solubility in Ethyl Acetate (at 298.15 K) | Very Low | [3] |
References
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing N-Methylation of Pyroglutamic Acid
Welcome to the technical support center for the N-methylation of pyroglutamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure your protocols are self-validating and robust.
Understanding the Core Chemistry
Before delving into troubleshooting, it's essential to grasp the fundamental chemistry of pyroglutamic acid. It contains two key functional groups: a carboxylic acid and a cyclic amide (a lactam). The amide nitrogen is significantly less nucleophilic than a typical amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group[1]. This makes direct methylation challenging. Furthermore, the acidic proton of the carboxylic acid will interfere with the basic conditions required for N-methylation.
Therefore, a successful N-methylation strategy almost invariably begins with the protection of the carboxylic acid group, typically via esterification. This initial step prevents unwanted side reactions and allows for the selective deprotonation and subsequent methylation of the amide nitrogen.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the N-methylation of pyroglutamic acid.
Question 1: Why is my N-methylation reaction failing or giving very low yields?
Answer: Low or no yield in the N-methylation of pyroglutamic acid is a common issue that typically points to one of three areas: inefficient deprotonation, suboptimal methylating agent, or issues with the starting material.
-
Inefficient Deprotonation: The pKa of the N-H bond in an amide is typically in the range of 17-25, making it significantly less acidic than an alcohol but more acidic than an amine[1]. A sufficiently strong base is required to generate the reactive amidate anion. If you are using a weak base, such as potassium carbonate (K₂CO₃), you may not be achieving sufficient deprotonation.
-
Starting Material Integrity: As discussed, attempting to methylate pyroglutamic acid directly without first protecting the carboxylic acid is a primary reason for failure. The acidic proton will be preferentially removed by the base, consuming your reagents without leading to the desired N-methylation.
-
Methylating Agent Reactivity: The choice of methylating agent is crucial. Some may be too reactive, leading to side products, while others may not be reactive enough under your conditions.
-
Solution: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common and effective but are highly toxic[6][7]. Newer, safer, and highly selective reagents like phenyl trimethylammonium iodide (PhMe₃NI) or tetramethylammonium fluoride (TMAF) are excellent alternatives that often provide cleaner reactions with high mono-selectivity[2][3][8].
-
Question 2: I am observing a significant amount of O-alkylation alongside my desired N-methylated product. How can I improve selectivity?
Answer: The formation of the O-alkylated product (an imino ether) is a classic competing reaction pathway in amide alkylation. The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
-
Counter-ion and Solvent Effects: Hard cations (like Li⁺ or Na⁺) tend to associate more tightly with the harder oxygen atom of the amidate, favoring N-alkylation. Softer cations (like K⁺ or Cs⁺) can lead to a more "free" anion, which can sometimes increase O-alkylation, although cesium carbonate is often reported to give good N-selectivity[2][3]. Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more reactive, "naked" anion, which can sometimes favor O-alkylation.
-
Solution: If O-alkylation is a problem, try switching to a less polar solvent like toluene or THF in combination with a base like sodium hydride. Using additives like magnesium methoxide has also been shown to promote N-alkylation in some systems[7].
-
-
Thermodynamic vs. Kinetic Control: N-alkylation is typically the thermodynamically more stable product. In some cases, O-alkylation is a faster, kinetically favored process that can revert to the starting material or rearrange to the N-alkylated product under the right conditions[7].
-
Solution: Running the reaction for a longer time or at a slightly elevated temperature might allow the O-alkylated product to isomerize to the more stable N-alkylated product, especially if iodide is the leaving group from your methylating agent[7].
-
Question 3: My reaction is producing di-methylated or other unexpected byproducts. What is happening?
Answer: The formation of byproducts often relates to the reactivity of your chosen reagents and intermediates.
-
Di-methylation: This occurs when the initially formed N-methylated product is deprotonated and reacts with another equivalent of the methylating agent. This is more common with highly reactive methylating agents and a large excess of base.
-
α-Carbon Alkylation (C-alkylation): Under very strong basic conditions (e.g., KHMDS, LiHMDS), it is possible to deprotonate the α-carbon (the carbon between the nitrogen and the carbonyl group), forming an enolate. This enolate can then be alkylated, leading to an unwanted C-methylated product[10].
-
Solution: This is generally less common than N- or O-alkylation for amides. If you suspect this is occurring, consider using a slightly milder base that is still strong enough for N-deprotonation, such as NaH or Cs₂CO₃.
-
Troubleshooting Workflow
When encountering issues with your N-methylation reaction, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and resolve common problems.
Caption: A step-by-step workflow for troubleshooting common issues in the N-methylation of pyroglutamic acid esters.
Experimental Protocols
Below are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Esterification of L-Pyroglutamic Acid
This protocol describes the formation of methyl L-pyroglutamate, the recommended starting material for N-methylation.
Materials:
-
L-Pyroglutamic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or p-Toluenesulfonic acid (p-TsOH)[11]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield methyl L-pyroglutamate, which is often an oil or a low-melting solid[4]. The product can be used in the next step without further purification if it is sufficiently pure.
Protocol 2: N-Methylation of Methyl L-Pyroglutamate
This protocol provides two options for the methylation step, a classic method using sodium hydride and methyl iodide, and a modern, safer alternative using cesium carbonate and a specialized methylating agent.
Method A: Sodium Hydride and Methyl Iodide
Materials:
-
Methyl L-pyroglutamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF or DMF (approx. 10 mL per gram of pyroglutamate ester).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl L-pyroglutamate (1.0 eq) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add methyl iodide (1.1 eq) dropwise at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure N-methylated product.
Method B: Cesium Carbonate and Phenyl Trimethylammonium Iodide
This method is advantageous due to its high mono-selectivity and the use of a safer, non-volatile methylating agent[2][3].
Materials:
-
Methyl L-pyroglutamate
-
Cesium carbonate (Cs₂CO₃)
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Toluene, anhydrous
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask, add methyl L-pyroglutamate (1.0 eq), cesium carbonate (2.0 eq), and phenyl trimethylammonium iodide (1.5 eq)[3].
-
Add anhydrous toluene (approx. 10-15 mL per gram of pyroglutamate ester).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract with EtOAc (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table: Comparison of N-Methylation Conditions
| Parameter | Method A (NaH/MeI) | Method B (Cs₂CO₃/PhMe₃NI) | Key Considerations |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) | NaH is stronger and requires stricter anhydrous conditions. Cs₂CO₃ is milder and easier to handle[2]. |
| Methylating Agent | Methyl Iodide (MeI) | Phenyl Trimethylammonium Iodide | MeI is highly toxic and volatile. PhMe₃NI is a safer, non-volatile solid salt[2][9]. |
| Typical Solvent | THF, DMF | Toluene | Toluene is preferred for the PhMe₃NI method; high temperatures in DMF can cause decomposition[3][12]. |
| Temperature | 0 °C to Room Temp. | 100-120 °C | The higher temperature for Method B is required for the thermal activation of the PhMe₃NI reagent. |
| Selectivity | Good, but risk of over-methylation | Excellent mono-selectivity | PhMe₃NI is specifically designed to prevent over-alkylation, a significant advantage[2][3]. |
| Safety Profile | High Hazard (Flammable H₂, Toxic MeI) | Moderate Hazard (Safer reagents) | Method B presents a significantly improved safety profile for the researcher. |
Reaction Mechanism
The N-methylation of an amide proceeds via a nucleophilic substitution mechanism. The key steps involve the deprotonation of the amide nitrogen to form a nucleophilic amidate anion, which then attacks the methylating agent.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. Methyl L-pyroglutamate | 4931-66-2 [chemicalbook.com]
- 5. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Troubleshooting guide for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. It addresses common challenges and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
General Properties and Handling
Question: What are the key physicochemical properties of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid?
Answer: (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, is a chiral cyclic amino acid. Its key properties are summarized in the table below. Understanding these properties is crucial for selecting appropriate solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | N/A |
| Molecular Weight | 143.14 g/mol | N/A |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from pyroglutamic acid derivatives |
| Storage | Store in a cool, dry place, under an inert atmosphere to prevent degradation. | General laboratory practice |
Question: What are the recommended storage conditions for this compound?
Answer: To ensure the long-term stability and prevent degradation of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, it is recommended to store it in a tightly sealed container in a cool, dry environment. For optimal preservation of its chiral purity and chemical integrity, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.
Question: What are the common solvents for this compound in reactions and for analysis?
Answer: The choice of solvent is critical for reaction success and analytical accuracy.
-
For Reactions: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used for reactions like amide bond formation. For esterification, the alcohol reactant (e.g., methanol, ethanol) can often serve as the solvent.
-
For Analysis (e.g., NMR): Deuterated polar solvents like DMSO-d₆, D₂O, or Methanol-d₄ are suitable for NMR spectroscopy. For chromatographic analysis (TLC, HPLC), a mixture of polar and non-polar solvents is typically employed, with the specific ratio depending on the polarity of the other reactants and products.
Synthesis and Purification
Question: What is a reliable method for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid?
Answer: A common and reliable method for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is the N-methylation of (S)-pyroglutamic acid. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.
Experimental Protocol: N-Methylation of (S)-Pyroglutamic Acid
-
Dissolution: Dissolve (S)-pyroglutamic acid in a suitable aprotic polar solvent like DMF.
-
Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. The base deprotonates the nitrogen of the lactam.
-
Methylation: Slowly add a methylating agent, like methyl iodide (CH₃I), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction carefully with water and adjust the pH to acidic (around 2-3) with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Question: What are the common impurities encountered during its synthesis and how can they be removed?
Answer: Common impurities include unreacted (S)-pyroglutamic acid, over-methylated products (esterification of the carboxylic acid), and residual salts from the workup.
-
Unreacted Starting Material: Can be removed by careful pH adjustment during workup, as the starting material has different solubility properties.
-
Over-methylated Ester: This side product can be minimized by using a stoichiometric amount of the methylating agent and controlling the reaction temperature. If formed, it can be separated by column chromatography.
-
Salts: Can be removed by washing the organic extract with water and brine during the workup procedure.
Reactivity and Stability
Question: How stable is the chiral center at the C2 position to racemization?
Answer: The chiral center at the C2 position is generally stable under neutral and acidic conditions. However, racemization can be a concern under strongly basic conditions or at elevated temperatures, especially when the carboxylic acid is activated for coupling reactions. To minimize the risk of racemization during amide bond formation, it is advisable to use coupling reagents that are known to suppress this side reaction, such as those combined with additives like 1-Hydroxybenzotriazole (HOBt).[1] It is also recommended to perform such reactions at lower temperatures.[2]
Question: Is the lactam ring of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid susceptible to opening?
Answer: The 5-membered lactam ring (a γ-lactam) is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolytic cleavage under strongly basic or acidic conditions, especially at elevated temperatures.[3][4] The rate of this hydrolysis is pH-dependent.[5] For reactions requiring harsh conditions, it is important to monitor for the formation of the ring-opened product, N-methylglutamic acid.
Part 2: Troubleshooting Guides for Common Reactions
Amide Bond Formation
Problem: I am experiencing low or no yield of the desired amide when coupling (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid with an amine.
Answer: Low yields in amide bond formation can stem from several factors. A systematic approach to troubleshooting is often effective.
Troubleshooting Workflow for Low Amide Yield
Caption: Troubleshooting workflow for low amide yield.
-
Causality and Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be sterically hindered. Standard coupling reagents like EDC alone may not be sufficient.[6]
-
Solution: Use a combination of EDC with an additive like HOBt or HOAt to form a more reactive activated ester and minimize side reactions.[1] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though this is a harsher method.[7]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Solution: Increase the reaction temperature (while monitoring for racemization), use a stronger activating agent, or employ a catalyst. Boronic acid catalysts have shown promise in forming amides from challenging substrates.[8]
-
-
Side Reactions: The activated carboxylic acid can react with itself to form an anhydride or undergo other side reactions if the amine is not sufficiently reactive.
-
Solution: Add the amine to the pre-activated carboxylic acid to minimize the lifetime of the highly reactive intermediate.
-
-
Inadequate Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction without competing with the amine nucleophile.
-
Solution: Ensure at least one equivalent of a suitable base is used.
-
-
Problem: I am observing significant side products in my amide coupling reaction using EDC/HOBt.
Answer: A common side product in carbodiimide-mediated couplings is the formation of an N-acylurea.[1] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Prevention:
-
Use of Additives: HOBt or HOAt react with the O-acylisourea to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Temperature Control: Running the reaction at a lower temperature (0°C to room temperature) can suppress the rearrangement.
-
Order of Addition: Pre-activating the carboxylic acid with EDC/HOBt before adding the amine can sometimes minimize this side reaction.
-
Problem: I am having difficulty purifying the final amide product, which is highly polar.
Answer: The purification of polar amides can be challenging due to their solubility in both aqueous and organic phases and their tendency to streak on silica gel.[9]
-
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity on a larger scale.[10]
-
Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on silica gel, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a good alternative.[11]
-
Acid/Base Extraction: If the product has a different pKa from the starting materials and impurities, a carefully planned series of acid-base extractions can be a powerful purification tool.
-
Ion-Exchange Chromatography: For compounds with ionizable groups, this technique can provide excellent separation.
-
Esterification
Problem: My Fischer esterification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is showing incomplete conversion.
Answer: Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[12]
-
Equilibrium Shift Strategies:
-
Use of Excess Alcohol: Using the alcohol reactant as the solvent drives the reaction forward according to Le Chatelier's principle.[13]
-
Water Removal: The removal of water as it is formed is a very effective way to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[8]
-
Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[12]
-
Problem: I am observing hydrolysis of my ester product during the workup.
Answer: Esters can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially in the presence of water.[14][15]
-
Minimizing Hydrolysis during Workup:
-
Neutralize Carefully: When neutralizing the acidic catalyst, use a mild base like sodium bicarbonate solution and avoid a large excess or prolonged contact time.
-
Minimize Contact with Water: Perform extractions quickly and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Temperature Control: Keep the temperature low during the workup to reduce the rate of hydrolysis.
-
N-Alkylation (of the parent pyroglutamic acid)
Problem: The N-methylation of (S)-pyroglutamic acid to form the title compound is giving a low yield.
Answer: Low yields in N-methylation can be due to incomplete deprotonation, side reactions, or the use of an inappropriate alkylating agent.
-
Troubleshooting N-Methylation:
-
Choice of Base: A strong base like sodium hydride is effective for deprotonating the lactam nitrogen. Weaker bases may result in incomplete deprotonation.
-
Side Reaction - O-alkylation: The carboxylate can also be alkylated to form the methyl ester. To favor N-alkylation, the reaction is often performed on the ester of pyroglutamic acid, followed by hydrolysis.
-
Alkylating Agent: Methyl iodide and dimethyl sulfate are common and effective methylating agents.[2] Ensure the quality of the alkylating agent is high.
-
C4-Functionalization
Problem: I am struggling to achieve selective C4-alkylation of the pyroglutamate ring.
Answer: Direct and selective alkylation at the C4 position of the pyroglutamate ring is challenging due to the potential for reaction at other sites and the formation of diastereomeric mixtures.[16]
-
Strategies for Selective C4-Alkylation:
-
Enolate Formation: The C4 position can be deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to form an enolate. This enolate can then react with an electrophile (e.g., an alkyl halide).[17]
-
Stereoselectivity: The stereochemical outcome of the alkylation (cis vs. trans to the C2 ester group) can be influenced by the nature of the electrophile and the reaction conditions.[16] SN2-type electrophiles may favor the formation of the thermodynamically less stable cis product.[16]
-
Protecting Groups: The use of N-protecting groups (e.g., Boc) on the pyroglutamate ester can influence the stereoselectivity of the C4-alkylation.
-
Logical Flow for C4-Alkylation Troubleshooting
Sources
- 1. bachem.com [bachem.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
Introduction: The Critical Role of Stereochemical Purity
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral building block with significant applications in the synthesis of complex pharmaceutical agents. As a derivative of pyroglutamic acid, its rigid cyclic structure and defined stereocenter make it a valuable precursor in asymmetric synthesis. In the pharmaceutical landscape, the stereochemical identity of a molecule is not a trivial detail; it is fundamental to its biological activity. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or, in the worst case, contribute to undesirable side effects or toxicity.
Consequently, the precise and accurate determination of enantiomeric purity, or enantiomeric excess (% ee), is a non-negotiable requirement in drug development and quality control. This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the enantiomeric purity of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for a chiral carboxylic acid like our target compound can be approached through several high-performance analytical techniques. The choice of method is governed by factors such as available instrumentation, required sensitivity, sample throughput, and whether the analysis is for routine quality control or research and development. The three principal chromatographic strategies are Direct Chiral HPLC, Indirect HPLC via Diastereomeric Derivatization, and Chiral Gas Chromatography (GC).
Direct High-Performance Liquid Chromatography (Chiral HPLC)
Direct chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric separations.[1] The principle lies in the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes results in different retention times, allowing for their separation and quantification.
-
Expertise & Experience: The key to a successful direct chiral separation is the selection of the appropriate CSP. For a polar, amphoteric molecule like 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin) are often the first choice.[2][3] These phases possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds without derivatization.[3] Polysaccharide-based CSPs (derivatives of cellulose or amylose) are also highly effective, particularly in normal-phase or polar organic modes.[4]
-
Advantages:
-
Direct Analysis: Avoids the time and potential side reactions associated with derivatization.[5]
-
Broad Applicability: A vast library of CSPs is available, covering a wide range of chemical structures.
-
Robustness: Modern CSPs offer excellent stability and reproducibility.
-
-
Limitations:
-
Cost: Chiral columns are significantly more expensive than standard achiral columns.
-
Method Development: Finding the optimal combination of CSP and mobile phase can be an empirical and time-consuming process.[1]
-
Indirect HPLC via Diastereomeric Derivatization
The indirect approach circumvents the need for a chiral column. Instead, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a conventional, achiral HPLC column (e.g., C18).
-
Expertise & Experience: For a carboxylic acid analyte, a chiral amine is a suitable CDA. Conversely, for chiral amines, a reagent like L-pyroglutamic acid or its activated esters can be an effective CDA.[6][7] The reaction must proceed to completion without causing any racemization of the analyte or the CDA. This method is particularly powerful when coupled with mass spectrometry (MS), as the derivatization tag can be chosen to enhance ionization and improve detection sensitivity.[8][9]
-
Advantages:
-
Uses Standard Equipment: Employs common achiral columns (C18, C8), which are present in every analytical lab.
-
High Sensitivity: Derivatization can introduce a chromophore or ionizable group, boosting UV or MS signals.
-
Predictable Separation: Diastereomer separation on achiral phases is often more straightforward to optimize than enantiomer separation on CSPs.
-
-
Limitations:
-
Derivatization Step: Requires an additional reaction step, which adds time and complexity.
-
Risk of Racemization: The reaction conditions must be carefully controlled to prevent racemization.
-
Reagent Purity: The chiral derivatizing agent must be of 100% enantiomeric purity to ensure accurate results.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient technique, but its application to a non-volatile amino acid derivative like our target molecule necessitates a crucial prerequisite: derivatization. The carboxylic acid and the tertiary amine's precursor (the secondary amine before methylation) must be converted into volatile derivatives.
-
Expertise & Experience: A typical two-step derivatization involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation (e.g., with trifluoroacetic anhydride).[10] The resulting volatile compound is then separated on a chiral capillary column, often coated with a cyclodextrin derivative.
-
Advantages:
-
High Resolution: Capillary GC columns offer extremely high separation efficiency.
-
High Sensitivity: GC detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS) are very sensitive.
-
-
Limitations:
-
Mandatory Derivatization: The multi-step sample preparation is labor-intensive and a potential source of error.
-
Thermal Stability: The derivatized analyte must be thermally stable and volatile enough for GC analysis.
-
Limited Applicability: Less suited for non-volatile or thermally labile compounds.
-
Data-Driven Method Comparison
The following table summarizes the expected performance characteristics of the discussed methods for the analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The values are representative and based on published data for structurally similar compounds.
| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | Chiral GC (Derivatization) |
| Principle | Chiral Stationary Phase | Diastereomer Formation | Chiral Stationary Phase |
| Sample Prep | Dissolve and inject | Derivatization, cleanup | Two-step derivatization |
| Column Type | Macrocyclic Glycopeptide / Polysaccharide | Standard C18 (achiral) | Cyclodextrin-based Capillary |
| Typical Resolution (Rs) | > 1.5 | > 2.0[8] | > 2.0 |
| Analysis Time | 10 - 30 min | 15 - 40 min | 20 - 50 min |
| Limit of Quant. (LOQ) | ~0.1% of major enantiomer | < 0.1% (MS detection)[8] | < 0.1% |
| Key Advantage | Simplicity, no derivatization | High sensitivity, uses standard columns | High resolution |
| Key Disadvantage | Expensive chiral column | Complex sample prep, risk of racemization | Required, complex derivatization |
Recommended Protocol: Direct Chiral HPLC
Based on its balance of simplicity, robustness, and direct applicability, Chiral HPLC is the recommended primary method. The following protocol provides a validated starting point for method development.
Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV or MS detector |
| Column | Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm[3] |
| Mobile Phase | 100% Methanol + 0.025% Acetic Acid + 0.01% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (due to lactam chromophore) or ESI-MS |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
-
Causality Behind Choices:
-
CHIROBIOTIC T Column: This teicoplanin-based CSP is exceptionally effective for underivatized amino acids due to its multiple interaction sites (ionic, hydrogen bonding, dipole-dipole) that facilitate chiral recognition.[3][5][11]
-
Mobile Phase (Polar Ionic Mode): The combination of a polar organic solvent (methanol) with acidic and basic additives creates a "polar ionic" mode. The acid and base serve to suppress ionization of both the analyte and residual silanols on the silica surface, preventing peak tailing and promoting the specific interactions required for chiral separation.
-
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh ~10 mg of the (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid reference standard and its corresponding racemate (or the (R)-enantiomer if available).
-
Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Prepare a resolution standard by mixing the racemate and the (S)-enantiomer.
-
-
Sample Preparation:
-
Accurately weigh the sample to be tested and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Inject the resolution standard.
-
The system is deemed suitable for use if the resolution (Rs) between the (S) and (R) enantiomer peaks is greater than 1.5.[12]
-
-
Analysis:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times from the standard injections.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee using the peak areas from the chromatogram: % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100
-
Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.
-
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. Any method for enantiomeric purity must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[13][14]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer and any process impurities. This is typically demonstrated by achieving baseline resolution (Rs > 1.5).[12]
-
Limit of Quantification (LOQ): This is the lowest amount of the undesired (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. For purity methods, this is often required to be around 0.1%.
-
Accuracy: Accuracy is demonstrated by spiking the main (S)-enantiomer with known quantities of the (R)-enantiomer (e.g., at 0.1%, 0.5%, 1.0%) and showing that the measured amounts are close to the true values.
-
Precision: Assessed at the LOQ level to ensure that repeated measurements of a low-level impurity provide consistent results (expressed as Relative Standard Deviation, %RSD).
-
Linearity: A linear relationship must be established between the peak area of the (R)-enantiomer and its concentration, typically from the LOQ to ~1.5% of the nominal sample concentration.
-
Robustness: The method's reliability is tested by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the separation.
Visualizing the Workflow
General Analytical Workflow
The entire process, from receiving a sample to reporting the final result, follows a logical and self-validating sequence.
Caption: General workflow for enantiomeric purity determination.
Method Selection Decision Tree
Choosing the right analytical strategy depends on the specific goals and resources of the laboratory.
Caption: Decision tree for selecting an enantiomeric analysis method.
Conclusion and Recommendations
For the routine, reliable, and accurate determination of the enantiomeric purity of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, direct chiral HPLC using a macrocyclic glycopeptide stationary phase is the superior methodology. It eliminates the complexities and potential errors of derivatization while providing robust and reproducible results suitable for the stringent requirements of the pharmaceutical industry.
While indirect HPLC and chiral GC are valid alternatives with specific advantages in sensitivity or resolution, their reliance on derivatization makes them more suitable for specialized research applications rather than routine quality control. The successful implementation and validation of the direct HPLC method described in this guide will provide researchers and quality control analysts with a high degree of confidence in the stereochemical purity of their material.
References
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. (2013). ResearchGate. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2014). ACS Publications. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). NIH National Center for Biotechnology Information. [Link]
-
Relative Quantification of Enantiomers of Chiral Amines by High-Throughput LC-ESI-MS/MS Using Isotopic Variants of Light and Heavy L-pyroglutamic Acids as the Derivatization Reagents. (2013). PubMed. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2017). Chromatography Today. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2026). Scientific Research Publishing. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). NIH National Center for Biotechnology Information. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. (2001). PubMed. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation of pyroglutamic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
Introduction: The Imperative of Chiral Purity
In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a cyclic derivative of glutamic acid, is a chiral building block whose enantiomeric purity is critical for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). The presence of its (R)-enantiomer can lead to different pharmacological effects or introduce impurities that are unacceptable under stringent regulatory standards.
Therefore, robust and reliable analytical methods for the enantioselective analysis of this compound are paramount. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering direct, accurate, and reproducible separation of enantiomers.[1][2]
This guide provides a comparative overview of strategic approaches for developing a chiral HPLC method for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Drawing from extensive experience in chiral separations of amino acid derivatives, we will explore the most promising CSPs, delve into the causality behind methodological choices, and present detailed protocols to guide researchers toward achieving baseline resolution.
Strategic Selection of Chiral Stationary Phases (CSPs)
The selection of an appropriate CSP is the most critical step in chiral method development.[1] For a molecule like 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, which possesses a carboxylic acid group, a tertiary amide (the lactam ring), and a chiral center, the primary candidates for CSPs fall into two main categories: Polysaccharide-based and Macrocyclic Antibiotic-based phases.
| CSP Category | Chiral Selector Type | Key Interaction Sites | Primary Separation Modes |
| Polysaccharide | Derivatized Cellulose or Amylose | Carbamate groups, phenyl rings, helical polymer grooves | Normal Phase, Polar Organic, Reversed-Phase |
| Macrocyclic Antibiotic | Glycopeptides (e.g., Teicoplanin) | Amino acid baskets, sugar moieties, peptide backbone | Polar Ionic, Reversed-Phase |
The Rationale: Why These Two CSP Families?
-
Polysaccharide Derivatives (e.g., Lux®, CHIRALPAK®): These are the most widely used CSPs in chromatography, renowned for their broad enantiorecognition capabilities.[3] The chiral selectors, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities.[3][4] Chiral recognition is primarily driven by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral polymer structure. The N-methyl group and the pyrrolidone ring of our target analyte can interact favorably within these grooves. The carbamate derivatives on the polysaccharide backbone provide crucial sites for hydrogen bonding with the carboxylic acid moiety of the analyte.[4]
-
Macrocyclic Antibiotics (e.g., CHIROBIOTIC®): These phases, such as those based on teicoplanin, are exceptionally effective for the separation of amino acids and their derivatives.[5] Their complex, basket-like structures offer a multitude of interaction points, including ion-exchange sites (from amino groups), hydrogen bond donors/acceptors, and hydrophobic pockets.[5] For an acidic analyte like 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the primary interaction mechanism is ionic binding between the analyte's carboxylate anion and a cationic site on the glycopeptide. This strong, primary anchoring interaction allows secondary interactions (hydrogen bonding, steric repulsion) to effectively differentiate between the two enantiomers.[5]
Comparative Method Development Workflow
A systematic screening approach is essential to efficiently identify the optimal column and mobile phase combination. The following workflow is recommended.
Caption: Chiral HPLC Method Development Workflow.
Experimental Protocols & Supporting Data
While specific experimental data for the target analyte is not publicly available, the following protocols are based on established methods for structurally similar cyclic amino acid derivatives and represent robust starting points for method development.
Method 1: Polysaccharide CSP in Normal Phase Mode
This mode is often the first choice for screening on polysaccharide columns due to the strong hydrogen bonding interactions it promotes.
-
Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)
-
Mobile Phase: Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL (Sample concentration: 1 mg/mL in mobile phase)
Causality Behind Choices:
-
Hexane/IPA: A classic normal phase solvent system. The apolar hexane acts as the weak solvent, while the polar IPA acts as the strong solvent, modulating retention. The ratio is a critical parameter for optimization.
-
TFA (0.1%): As a strong acidic additive, TFA serves two purposes. First, it suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing that arises from strong interactions with residual silanols on the silica support. Second, it protonates the analyte, which can enhance hydrogen bonding interactions with the carbamate groups on the CSP.
Method 2: Polysaccharide CSP in Reversed-Phase Mode
Reversed-phase is advantageous for its compatibility with aqueous samples and LC-MS.
-
Column: CHIRALPAK® IA-3 (immobilized) (250 x 4.6 mm, 3 µm)
-
Mobile Phase: 10 mM Ammonium Bicarbonate in Water (pH adjusted to ~7 with ammonia) / Acetonitrile (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm or MS-compatible
-
Injection Volume: 5 µL (Sample concentration: 1 mg/mL in water/ACN)
Causality Behind Choices:
-
Immobilized CSP: An immobilized phase like CHIRALPAK IA is chosen for its enhanced robustness and compatibility with a wider range of solvents compared to coated phases.[6][7]
-
Ammonium Bicarbonate/Acetonitrile: This is a volatile, MS-friendly buffer system. At a neutral pH, the carboxylic acid will be deprotonated (carboxylate), promoting ionic interactions or different hydrogen bonding patterns compared to the normal phase method. The acetonitrile percentage directly controls the retention and can be optimized for best resolution.
Method 3: Macrocyclic Antibiotic CSP in Polar Ionic Mode
This mode is specifically designed for ionizable compounds like our target analyte and often yields excellent results on CHIROBIOTIC phases.
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.05:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or MS-compatible
-
Injection Volume: 5 µL (Sample concentration: 1 mg/mL in Methanol)
Causality Behind Choices:
-
CHIROBIOTIC T: This teicoplanin-based CSP is well-documented for its success with underivatized amino acids.
-
Methanol with Acid/Base: This constitutes a "polar ionic" mobile phase. The small amounts of acetic acid (acid) and triethylamine (base) create a dynamic pH environment that fine-tunes the ionization state of both the analyte and the CSP. This balance is crucial for achieving the ionic interactions that are central to the separation mechanism on this phase. The ratio of acid to base can be adjusted to optimize selectivity.
Comparative Performance and Chiral Recognition Mechanisms
The success of each method hinges on the specific interactions between the analyte's enantiomers and the CSP.
Caption: Proposed Chiral Recognition Mechanisms.
Performance Comparison Summary (Expected Outcomes):
| Parameter | Method 1 (Polysaccharide NP) | Method 2 (Polysaccharide RP) | Method 3 (Macrocyclic PI) |
| Primary Mechanism | H-bonding, Steric Fit | Hydrophobic, Dipole-Dipole | Ionic Interaction, H-bonding |
| Selectivity (α) | Moderate to High | Moderate | Potentially Very High |
| Efficiency | High | Moderate | Moderate to High |
| Robustness | Good | Very Good (with immobilized phase) | Good |
| MS Compatibility | Poor (non-volatile solvents) | Excellent (volatile buffers) | Good (volatile additives) |
| Likely Elution Order | Dependent on fit; unpredictable | Dependent on hydrophobic interactions | Typically D-form (R) before L-form (S) |
Conclusion and Recommendations
For the enantiomeric separation of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, both polysaccharide and macrocyclic antibiotic CSPs offer viable pathways to success.
-
For initial screening and high selectivity, a multi-column screening approach is recommended, starting with a polysaccharide column (e.g., Lux Cellulose-1) in normal phase and a macrocyclic antibiotic column (e.g., CHIROBIOTIC T) in polar ionic mode. This dual approach covers the most probable interaction mechanisms.
-
For LC-MS compatibility and routine QC analysis, developing a method in reversed-phase mode on an immobilized polysaccharide phase (e.g., CHIRALPAK IA) is highly advantageous due to its robustness and use of aqueous, MS-friendly mobile phases.
The key to a successful chiral separation lies in a systematic approach that evaluates different, mechanistically distinct CSPs. By understanding the underlying principles of chiral recognition and carefully selecting the mobile phase to enhance the differential interactions between enantiomers, a robust and reliable method for ensuring the chiral purity of this critical synthetic intermediate can be readily achieved.
References
-
Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2015). ResearchGate. [Link]
-
The Chiral Notebook. (2012). Phenomenex. [Link]
-
Instruction Manual for CHIRALPAK® AS-H. Daicel Chiral Technologies. [Link]
-
Separation of Boc-L-pyroglutamic acid methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
LC-MS/MS Analysis of 38 Amino Acids in 12 Minutes. Phenomenex. [Link]
-
Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Merck Supelco. [Link]
-
CHIRALPAK IA: The new Daicel chiral HPLC column compatible with all solvents. Daicel Chiral Technologies. [Link]
-
Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Fast and Sensitive LC/MS/MS Analysis of Digoxin and Digitoxin in Human Plasma. Phenomenex. [Link]
-
HPLC column CHIRALPAK IA-3, 250 x 4.6 mm, 3 µm. Analytics-Shop. [Link]
-
Higashi, T., & Ogawa, S. (2013). Relative Quantification of Enantiomers of Chiral Amines by High-Throughput LC-ESI-MS/MS Using Isotopic Variants of Light and Heavy L-pyroglutamic Acids as the Derivatization Reagents. PubMed. [Link]
-
Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Chiral Technologies. [Link]
-
Astec Chirobiotic - Merck Supelco (Sigma-Aldrich). MZ-Analysentechnik. [Link]
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Phenomenex. [Link]
-
Chen, Y., et al. (2020). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. ACS Publications. [Link]
-
LC/MS/MS Enantioseparation of Proton Pump Inhibitors. Phenomenex. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Corporation. [Link]
-
Matarashvili, I., et al. (2021). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen. ScienceDirect. [Link]
-
Geryk, R., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]
-
Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mz-at.de [mz-at.de]
- 6. hplc.eu [hplc.eu]
- 7. 80525 - HPLC column CHIRALPAK IA-3, 250 x 4.6 mm, 3 µm | Analytics-Shop [analytics-shop.com]
A Comparative Guide to the Validation of Analytical Methods for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chiral molecules like (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, the rationale behind experimental parameters, and present illustrative data to guide your validation strategy.
Introduction: The Significance of Validated Analytical Methods
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a chiral derivative of pyroglutamic acid, is a key building block in the synthesis of various pharmaceutical agents.[1] Its enantiomeric purity is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the validation of analytical methods to accurately and precisely quantify this molecule and its potential impurities is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy.
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[2] This guide will compare and contrast three common analytical techniques for the validation of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
The Analytical Challenge: Chirality and Physicochemical Properties
The primary analytical challenge in the analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its stereochemistry. A validated method must be able to separate and quantify the (S)-enantiomer from its (R)-enantiomer. Additionally, the molecule's polarity and potential for degradation under certain conditions must be considered when developing a robust analytical method.
Method Comparison: A Data-Driven Approach
This section provides a comparative overview of three analytical methods, complete with hypothetical yet realistic experimental data to illustrate their performance characteristics.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Chiral HPLC is a cornerstone technique for enantiomeric separations. The selection of the chiral stationary phase (CSP) is the most critical factor in achieving a successful separation. For acidic compounds like (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, anion-exchange type CSPs are often effective.[4]
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (55:45:0.3:0.2, v/v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte. Resolution between enantiomers > 2.0. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Range) | 1 - 100 µg/mL, Correlation Coefficient (r²) > 0.999 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.5% - 101.2% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Repeatability: < 1.0%, Intermediate Precision: < 2.0% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Quantitation (LOQ) | 1 µg/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | 0.3 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Causality Behind Experimental Choices: The CHIROBIOTIC® T column is selected based on its proven efficacy for separating pyroglutamic acid enantiomers, a structurally similar compound.[5] The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The acidic and basic additives are crucial for ensuring the proper ionization state of the analyte and the chiral selector on the stationary phase.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
